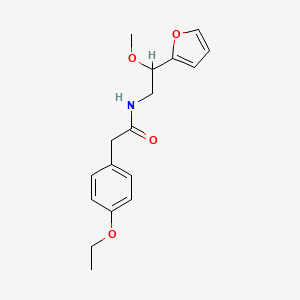

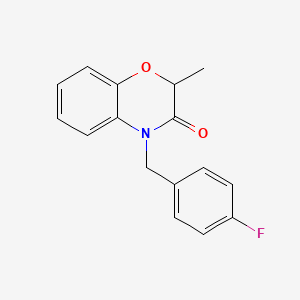

![molecular formula C21H23N3O2 B3006496 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 898428-40-5](/img/structure/B3006496.png)

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

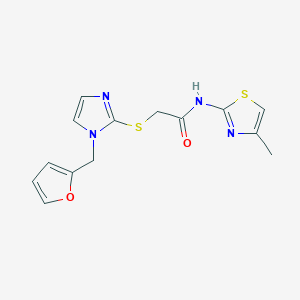

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, also known as DMQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DMQX has been widely studied for its potential applications in the field of neuroscience, particularly in the study of excitatory amino acid receptors.

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

- Neurokinin-1 Receptor Antagonism: A study by Harrison et al. (2001) explored an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound shows potential for clinical efficacy in emesis and depression.

Cyclization Reactions and Derivative Synthesis

- Cyclization Reactions and Derivative Synthesis: Shikhaliev et al. (2008) reported on cyclization reactions involving aryl-, aroyl-, and cyanamides with methyl anthranilates and other compounds, leading to various quinazolin-4-one derivatives. This research highlights the compound's potential in creating new chemical entities (Shikhaliev et al., 2008).

Alpha 1-Adrenoceptor Binding Studies

- Alpha 1-Adrenoceptor Binding Studies: Bordner et al. (1988) investigated 1,3-diamino-6,7-dimethoxyisoquinoline derivatives for their alpha-adrenoceptor binding affinity and antihypertensive activity. This research suggests a role in understanding receptor-ligand interactions and designing antihypertensive agents (Bordner et al., 1988).

Quinazolin-4-one Formation

- Quinazolin-4-one Formation: Nathubhai et al. (2011) described the formation of quinazolin-4-ones from condensation reactions, revealing the compound's utility in synthesizing diverse quinazolin-4-one derivatives (Nathubhai et al., 2011).

Dye-Sensitized Solar Cells

- Dye-Sensitized Solar Cells: Wu et al. (2009) explored the use of certain cyanine dyes, including derivatives of 3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, for improving the photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).

Antitumor Activity

- Antitumor Activity: Al-Suwaidan et al. (2016) synthesized novel quinazolinone analogues, including derivatives of the compound, and demonstrated their broad-spectrum antitumor activity. This suggests its potential application in cancer research and therapy (Al-Suwaidan et al., 2016).

Structural Analysis and Biological Activity

- Structural Analysis and Biological Activity: Bai et al. (2012) conducted a study involving the synthesis and structural analysis of similar quinoline derivatives, providing insights into their potential biological activities (Bai et al., 2012).

Propiedades

IUPAC Name |

3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14-22-18-11-6-5-10-17(18)20(26)24(14)16-9-7-8-15(12-16)23-19(25)13-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDYPPFLOSCNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

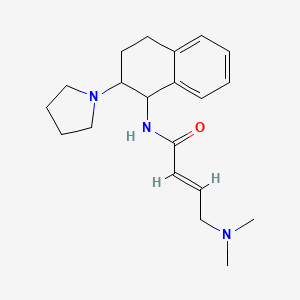

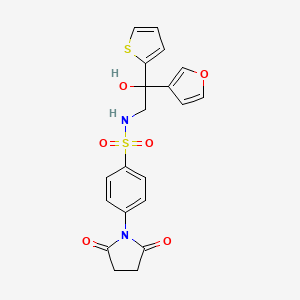

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

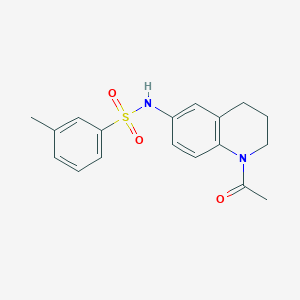

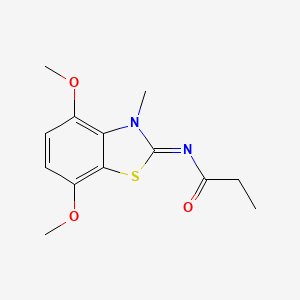

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)

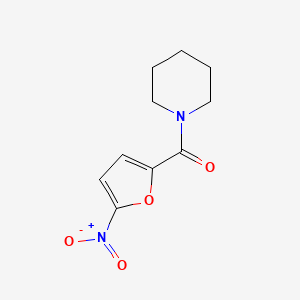

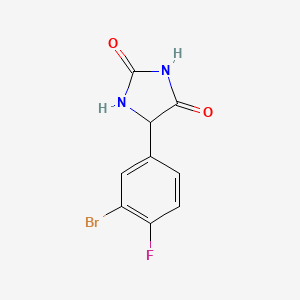

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)